molecular formula C21H24N2O5 B2710707 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide CAS No. 921542-72-5

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Cat. No.: B2710707
CAS No.: 921542-72-5
M. Wt: 384.432
InChI Key: RMPHTAZZIXGSSF-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dimethoxy groups and a tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2,4-dimethoxybenzoic acid with an appropriate amine to form the benzamide core. This is followed by the cyclization of the intermediate with a suitable reagent to introduce the tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The dimethoxy groups and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzamide: A simpler analog with similar structural features but lacking the tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety.

    3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine: A related compound with a similar core structure but different substituents.

Uniqueness

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide is unique due to the combination of its benzamide core and the tetrahydrobenzo[b][1,4]oxazepin-7-yl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2,4-Dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound with a complex chemical structure that includes a benzamide core and a tetrahydrobenzoxazepin moiety. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its antitumor properties and other relevant pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
CAS Number 921518-93-6
Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
Chemical Structure Chemical Structure

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays indicate that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • Mechanism of Action : The compound is believed to induce apoptosis in malignant cells through the activation of specific signaling pathways. It may also interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest in the G2/M phase.
  • Case Studies :
    • A study conducted on human breast carcinoma MX-1 xenografts demonstrated complete tumor remission at maximum tolerable doses with minimal toxicity observed in surrounding tissues.
    • In vivo experiments on prostate adenocarcinoma PC3 xenografts showed significant tumor suppression when treated with this compound.

Other Biological Activities

In addition to its antitumor properties, preliminary research suggests that this compound may exhibit:

  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models.
  • Analgesic Properties : Initial assessments indicate potential pain-relieving effects comparable to established analgesics.

In Vitro Studies

In vitro studies have employed various cancer cell lines to assess the cytotoxic effects of the compound. The results indicate:

Cell LineIC50 (µM)Effect
MCF-7 (Breast Cancer)15Significant Cytotoxicity
PC3 (Prostate Cancer)10High Antitumor Activity
H1299 (Lung Cancer)20Moderate Cytotoxicity

In Vivo Studies

In vivo studies have been conducted using murine models to evaluate the therapeutic efficacy of the compound:

ModelTumor TypeTreatment Outcome
Nude MiceHuman Breast Carcinoma MX-1Complete Remission
Kunming MiceProstate Adenocarcinoma PC3Significant Suppression

Properties

IUPAC Name

2,4-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-21(2)12-28-17-9-6-13(10-16(17)23(3)20(21)25)22-19(24)15-8-7-14(26-4)11-18(15)27-5/h6-11H,12H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPHTAZZIXGSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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